molecular formula C17H17FN2O3S B2436616 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone CAS No. 2034335-41-4

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone

Cat. No.: B2436616
CAS No.: 2034335-41-4
M. Wt: 348.39
InChI Key: XZACXDJAYRHHIZ-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone is a synthetic compound that has recently gained attention in various fields of research and industry. This compound is characterized by its unique structure, which includes a thiazepane ring, a phenyl group, and a fluoropyridine moiety. The molecular weight of this compound is 348.39 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone typically involves multiple steps, starting with the preparation of the thiazepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group and the fluoropyridine moiety are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions. The final step involves the oxidation of the thiazepane ring to introduce the dioxido functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The phenyl and fluoropyridine groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the phenyl or fluoropyridine rings.

Scientific Research Applications

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethoxy)phenyl)methanone
  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-chloropyridin-4-yl)methanone

Uniqueness

Compared to similar compounds, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-fluoropyridin-4-yl)methanone is unique due to the presence of the fluoropyridine moiety, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-12-19-8-6-14(15)17(21)20-9-7-16(24(22,23)11-10-20)13-4-2-1-3-5-13/h1-6,8,12,16H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZACXDJAYRHHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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